N,2,2-trimethylpropane-1-sulfonamide
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Overview
Description
N,2,2-trimethylpropane-1-sulfonamide: is an organic compound with the molecular formula C6H15NO2S and a molecular weight of 165.25 g/mol . This compound is characterized by the presence of a sulfonamide group attached to a propane backbone with three methyl groups. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-trimethylpropane-1-sulfonamide typically involves the reaction of 2,2-dimethylpropane-1-amine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: N,2,2-trimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,2,2-trimethylpropane-1-sulfonamide is used as a building block in organic synthesis, particularly in the preparation of sulfonamide-based compounds and as a protecting group for amines .
Biology: In biological research, it is used to study enzyme inhibition and protein interactions due to its ability to mimic natural substrates .
Medicine: The compound is explored for its potential therapeutic applications, including as an antimicrobial agent and in the development of novel drugs targeting specific enzymes .
Industry: In industrial applications, it is used in the synthesis of specialty chemicals, agrochemicals, and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of N,2,2-trimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the natural substrate from binding. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Sulfanilamide: A sulfonamide antibacterial drug with a similar sulfonamide group but different structural backbone.
Sulfamethazine: Another sulfonamide used in veterinary medicine with a different substitution pattern.
Uniqueness: N,2,2-trimethylpropane-1-sulfonamide is unique due to its specific structural features, such as the presence of three methyl groups on the propane backbone, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C6H15NO2S |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
N,2,2-trimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H15NO2S/c1-6(2,3)5-10(8,9)7-4/h7H,5H2,1-4H3 |
InChI Key |
VITKQZYWILRMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CS(=O)(=O)NC |
Origin of Product |
United States |
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